N-Benzoyl-D-phenylalanine

Overview

Description

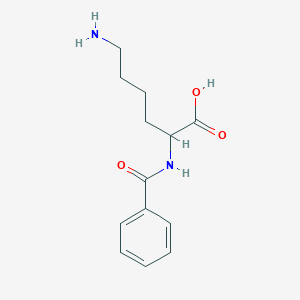

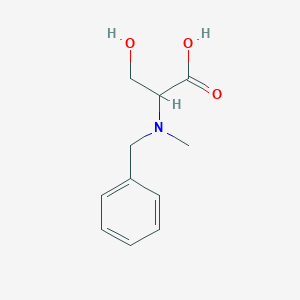

N-Benzoyl-D-phenylalanine is a compound with the molecular formula C16H15NO3 and a molecular weight of 269.2952 . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Synthesis Analysis

The synthesis of substituted D-phenylalanines, including this compound, can be achieved in high yield and excellent optical purity, starting from inexpensive cinnamic acids. This is done using a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization, based on stereoselective oxidation and nonselective reduction .Molecular Structure Analysis

The IUPAC Standard InChI for this compound isInChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1 . The structure is also available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis

This compound interacts with the sulphonylurea receptor of pancreatic beta-cells in a stereospecific manner. Its potency depends on the lipophilic but not aromatic properties of its benzene rings .Scientific Research Applications

Hypoglycemic Activity : N-Benzoyl-DL-phenylalanine was found to have hypoglycemic activity. The study investigated its analogues to understand structure-activity relationships and developed more potent compounds for blood glucose lowering activity (Shinkai et al., 1988).

In Vivo Protein Incorporation : Benzophenones, including derivatives of N-Benzoyl-D-phenylalanine, were used for in vivo incorporation into proteins in Escherichia coli. This enabled the study of protein interactions both in vitro and in vivo (Chin et al., 2002).

Chromatography Applications : this compound was used in the study of optical resolution by high-performance liquid affinity chromatography. This research highlighted its utility in separating enantiomers of amino acids (Allenmark et al., 1983).

Diabetes Treatment : Its effect was examined on carbohydrate metabolic enzymes in diabetic rats, showing its potential in normalizing blood glucose levels and improving altered carbohydrate metabolic enzymes during diabetes (Ashokkumar & Pari, 2005).

Photolabeling of Proteins : p-Benzoyl-L-phenylalanine, a derivative, was used for the photolabeling of calmodulin, demonstrating its application in studying protein interactions (Kauer et al., 1986).

Biosynthesis in Taxol Production : Phenylalanine aminomutase, involved in the biosynthesis of the N-benzoyl phenylisoserinoyl side chain of Taxol, was studied, highlighting its role in the production of this important anticancer drug (Walker et al., 2004).

Anaerobic Metabolism in Bacteria : Research on the anaerobic metabolism of phenylalanine in the bacterium Thauera aromatica revealed the conversion process involving benzoyl-CoA as the central aromatic intermediate (Schneider et al., 1997).

Enzymatic Reactions and Inhibitors : Studies have also focused on its role as an inhibitor in enzymatic reactions, particularly with enzymes like alpha-chymotrypsin (Chen et al., 1979).

Solid-State NMR Spectroscopy : N-Benzoyl-L-phenylalanine's polymorphism was explored using solid-state NMR techniques, offering insights into hydrogen bonding and molecular conformation (Hughes et al., 2005).

Photoreactive Amino Acid Analog : It has been synthesized as a photoreactive amino acid analog, useful for studying peptide-protein interactions, such as with the substance P receptor (Wilson et al., 1997).

DNA-Protein Interactions : The incorporation of benzophenone-containing amino acid analogs, including derivatives of this compound, into proteins, facilitated the study of DNA-protein interactions (Lee et al., 2009).

Future Directions

Mechanism of Action

Target of Action

N-Benzoyl-D-phenylalanine is a derivative of D-phenylalanine D-phenylalanine, the parent compound, has been reported to interact with targets such as kynurenine–oxoglutarate transaminase 1 and corticoliberin .

Mode of Action

It’s known that d-phenylalanine, the parent compound, interacts with its targets to exert its effects

Biochemical Analysis

. It has been studied for its potential effects on various biochemical and cellular processes.

Biochemical Properties

N-Benzoyl-D-phenylalanine has been shown to interact with various biomolecules in biochemical reactions. For instance, it has been studied in combination with metformin for its effects on circulatory lipids, lipoproteins, and lipid peroxidation markers in non-insulin dependent diabetic rats .

Cellular Effects

The effects of this compound on cells are primarily observed in its influence on lipid and lipoprotein levels, as well as lipid peroxidation markers. These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its observed effects on lipid and lipoprotein levels suggest that it may interact with biomolecules involved in lipid metabolism, potentially influencing enzyme activity and gene expression .

Dosage Effects in Animal Models

In animal models, this compound has been administered at various dosages to study its effects. For instance, it has been administered orally at doses of 50, 100, or 200 mg/kg to non-insulin dependent diabetic rats . The effects of different dosages on these animals are not fully detailed in the available literature.

properties

IUPAC Name |

(2R)-2-benzamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKISZUVEBESJI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352239 | |

| Record name | N-Benzoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37002-52-1 | |

| Record name | N-Benzoyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37002-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of N-Benzoyl-D-phenylalanine (NBDP) in the context of diabetes?

A1: While the exact mechanism is still under investigation, research suggests that NBDP, particularly when combined with metformin, may exert its antidiabetic effect by increasing the number of insulin receptors on cell membranes. [, ] This increase in receptor number was observed in erythrocyte membranes of neonatal streptozotocin (nSTZ)-induced diabetic rats treated with NBDP and metformin. [] This effect could potentially enhance insulin sensitivity and improve glucose uptake.

Q2: How does NBDP treatment affect lipid metabolism in diabetic rats?

A2: Studies show that NBDP, especially in combination with metformin, demonstrates antihyperlipidemic effects in nSTZ-induced diabetic rats. [, , ] Treatment with NBDP and metformin was found to:

- Reduce elevated levels: This includes blood glucose, liver cholesterol, triglycerides, free fatty acids, and phospholipids in the liver. [, , ]

- Normalize fatty acid composition: NBDP/metformin treatment reversed the abnormal increase in palmitic, stearic, and oleic acids, and restored the decreased levels of linolenic and arachidonic acids in the liver and kidneys of diabetic rats. []

Q3: Does NBDP offer any protective effects against diabetic complications in the brain and retina?

A3: Preliminary research suggests a potential protective role of NBDP against certain diabetic complications:

- Brain: In nSTZ-induced diabetic rats, NBDP demonstrated a protective effect against the decrease in brain acetylcholinesterase (AChE) activity, which is associated with brain dysfunction in diabetes. This protection is potentially linked to NBDP's ability to mitigate lipid peroxidation. []

- Retina: NBDP treatment showed a similar protective effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities in the retinas of diabetic rats. These enzymes are crucial for maintaining retinal function, and their decline is linked to retinal dysfunction in diabetes. []

Q4: How does NBDP impact glycoprotein metabolism in diabetic conditions?

A4: Research indicates that NBDP, along with metformin, can positively influence glycoprotein metabolism in nSTZ-induced diabetic rats. [] These effects include:

- Decreasing elevated plasma glycoproteins: Abnormal glycosylation of proteins is a hallmark of diabetic complications. NBDP/Metformin treatment helped normalize these levels. []

- Restoring tissue sialic acid levels: Diabetic rats exhibit decreased sialic acid, a crucial component of glycoproteins, in their tissues. Treatment with NBDP/metformin helped restore these levels closer to normal. []

- Normalizing tissue hexose levels: Elevated hexose (including hexosamine and fucose) levels in tissues, another indicator of abnormal glycosylation in diabetes, were normalized with NBDP/metformin treatment. []

Q5: Are there any studies comparing the efficacy of NBDP alone versus its combination with metformin?

A5: Yes, several studies directly compared the effects of NBDP alone and in combination with metformin. The findings consistently suggest that the combination therapy is more effective than either drug used alone. [, , ] This synergistic effect highlights the potential benefits of combining NBDP with existing antidiabetic medications like metformin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.